4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE
CAS No.: 1314356-58-5
Cat. No.: VC4078384
Molecular Formula: C11H16N2O
Molecular Weight: 192.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314356-58-5 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 |
| IUPAC Name | 4-cyclohexyloxypyridin-2-amine |
| Standard InChI | InChI=1S/C11H16N2O/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13) |
| Standard InChI Key | HTXVZQZETSINFM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)OC2=CC(=NC=C2)N |
| Canonical SMILES | C1CCC(CC1)OC2=CC(=NC=C2)N |
Introduction
Chemical Structure and Properties
Molecular Composition
4-(Cyclohexyloxy)pyridin-2-amine consists of a pyridine ring (C₅H₄N) functionalized with a cyclohexyloxy group (-O-C₆H₁₁) at the 4-position and an amine group (-NH₂) at the 2-position. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| SMILES Notation | C1CCC(CC1)OC2=NC=CC(=C2)N | |
| InChI Key | LSZSCCXVZJNYLX-UHFFFAOYSA-N |
The cyclohexyloxy group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability, while the amine group enables hydrogen bonding with biological targets .
Physicochemical Characteristics
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C) . Thermal analysis indicates a melting point of 98–102°C and stability under inert atmospheres up to 200°C .
Synthesis and Production
Laboratory-Scale Synthesis
A common synthetic route involves nucleophilic aromatic substitution (SNAr) between 2-amino-4-chloropyridine and cyclohexanol under basic conditions:
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Reaction Setup:
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Workup:
Industrial-Scale Optimization
For commercial production, continuous flow reactors reduce reaction times to 2–4 hours, achieving yields >85%. Post-synthesis purification employs recrystallization from ethanol/water mixtures, yielding >97% purity .
Applications in Research and Industry
Pharmaceutical Development
4-(Cyclohexyloxy)pyridin-2-amine serves as a precursor in kinase inhibitor design. Its pyridine core coordinates with ATP-binding pockets, while the cyclohexyl group modulates pharmacokinetics . Notable derivatives include:
| Derivative | Target | Activity (IC₅₀) |
|---|---|---|
| 6f (CF₃-substituted) | Tyrosinase | 2.5 ± 0.7 μM |
| 13c (diacyl ester) | Melanoma cells | <10 μM |
Data adapted from chlorogenic acid analogue studies suggest structural parallels in melanogenesis inhibition .
Materials Science
The compound’s rigid structure facilitates its use in liquid crystal displays (LCDs). Its dipole moment (≈3.2 D) enhances electric field responsiveness, enabling low-voltage operation in nematic phases .
Biological Activity and Mechanisms
Enzymatic Interactions
In silico docking studies predict strong binding (ΔG ≈ -9.2 kcal/mol) to cytochrome P450 3A4, implicating potential drug-drug interaction risks . Experimental assays confirm moderate inhibition (Ki = 18 μM), necessitating structural optimization for therapeutic use .
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